Isooctyl acetate

描述

Significance of Isooctyl Acetate (B1210297) in Contemporary Chemical Research

Isooctyl acetate, predominantly researched and utilized as its isomer 2-ethylhexyl acetate, is a high-boiling point solvent with a slow evaporation rate, making it a valuable component in numerous industrial formulations. thegoodscentscompany.comeastman.com Its primary significance lies in the coatings, lacquers, and inks industries, where it enhances flow and film formation, and prevents "blushing"—a whitening effect in lacquers caused by rapid solvent evaporation. thegoodscentscompany.comchemicalbook.com

In the domain of polymer and materials science, 2-ethylhexyl acetate serves as an effective solvent for various resins, including nitrocellulose, and acts as a coalescing agent in emulsion paints. eastman.comspecialchem.com Its utility extends to the leather industry, where it is employed as a solvent in dyeing and finishing processes. seqens.comsilverfernchemical.com Furthermore, its characteristic mild, fruity scent has led to its incorporation into fragrance formulations. seqens.comsilverfernchemical.com The market for 2-ethylhexyl acetate continues to grow, propelled by expansion in the automotive, construction, and personal care sectors. futuremarketinsights.com

| Property | Value |

|---|---|

| Molecular Formula | C10H20O2 |

| Molecular Weight | 172.26 g/mol |

| Boiling Point | 199 °C |

| Melting Point | -92 °C |

| Density | 0.87 g/mL at 25 °C |

| Flash Point | 71.11 °C |

| Water Solubility | Low |

Historical Context and Evolution of this compound Studies

The scientific journey of acetate esters began in the late 19th century with the advent of the Fischer-Speier esterification in 1895, a foundational acid-catalyzed reaction between a carboxylic acid and an alcohol. wikipedia.orgacs.org Initial research efforts were concentrated on lower molecular weight esters such as ethyl acetate. The industrial prominence of acetate esters surged with the development of cellulose (B213188) acetate, which became a cornerstone material for photographic films and textiles. pmarketresearch.com

The demand for solvents with slower evaporation rates for specialized applications in the coatings and lacquer industries spurred the development of higher boiling point solvents, including long-chain acetate esters like this compound. While the synthesis of these larger esters adhered to the basic principles of esterification, it required modifications to accommodate the distinct properties of higher alcohols.

The evolution of ester synthesis has been marked by a transition from conventional acid catalysis to more sophisticated and sustainable methodologies. acs.org Early manufacturing processes frequently relied on strong mineral acids like sulfuric acid, which posed significant challenges related to corrosion and waste management. mdpi.com Consequently, research has increasingly focused on the development of solid acid catalysts, such as ion-exchange resins, to streamline catalyst separation and enhance the environmental sustainability of the production process. researchgate.netasianpubs.org

Emerging Research Avenues and Interdisciplinary Connections of this compound

Current research on this compound, particularly 2-ethylhexyl acetate, is actively exploring more efficient and ecologically sound synthesis routes. labmanager.com Advanced process intensification techniques, such as reactive distillation and reactive chromatography, are at the forefront of this research. These methods integrate reaction and separation into a single operational unit, leading to increased conversion rates and reduced energy consumption. asianpubs.orgresearchgate.net Reactive chromatography, in particular, offers a promising alternative for reactions involving temperature-sensitive and less volatile compounds. researchgate.net

A significant and burgeoning area of research is the application of biocatalysis for ester synthesis. nih.gov The enzymatic synthesis of esters using lipases presents a green alternative to conventional chemical methods, characterized by milder reaction conditions and high selectivity. nih.gov Research in this field is centered on optimizing reaction parameters and investigating the use of immobilized enzymes to improve stability and facilitate reuse. researchgate.net

The interdisciplinary relevance of this compound is expanding beyond its traditional role as a solvent. In the sphere of green chemistry, its low volatility and biodegradability position it as a desirable component in the formulation of environmentally friendly products. rsc.org Moreover, its plasticizing characteristics are being investigated within polymer science for their potential to modify the flexibility and durability of various materials. The study of long-chain esters such as this compound also intersects with research into biofuels and the sustainable production of chemicals from renewable feedstocks.

| Method | Catalyst | Key Features |

|---|---|---|

| Esterification | p-Toluenesulfonic acid (pTSA) | Conventional homogeneous catalysis. |

| Transesterification | Strongly acidic cation-exchange resin (e.g., NKC-9) | Explores alternative feedstocks like methyl acetate. researchgate.netasianpubs.org |

| Reactive Distillation | Ion-exchange resin (e.g., Amberlyst-15) | Combines reaction and separation; energy-efficient. researchgate.net |

| Reactive Chromatography | Ion-exchange resin (e.g., Amberlyst-15) | Suitable for temperature-sensitive reactions. researchgate.net |

| Biocatalysis | Immobilized lipase (e.g., Novozym® 435) | Green synthesis method with high selectivity. nih.govresearchgate.net |

Catalytic Esterification Routes for this compound Production

The synthesis of this compound from isooctanol and acetic acid is a reversible reaction. To drive the equilibrium towards the product side, various catalytic strategies have been explored, broadly categorized into homogeneous, heterogeneous, and enzymatic catalysis.

Homogeneous Catalysis Investigations for this compound Synthesis

Traditional synthesis of this compound often employs homogeneous acid catalysts such as sulfuric acid, p-toluenesulfonic acid, and trichloroacetic acid. google.com These catalysts are effective in protonating the carbonyl oxygen of acetic acid, thereby activating it for nucleophilic attack by isooctanol. thermofisher.commasterorganicchemistry.com The primary advantage of homogeneous catalysis is the high reaction rate due to the excellent contact between the catalyst and reactants in a single phase. tandfonline.com

However, the use of these strong mineral acids presents significant drawbacks, including equipment corrosion, difficulties in catalyst separation from the product mixture, and the generation of substantial aqueous waste during neutralization and washing steps. google.comtandfonline.com These challenges have spurred research into more environmentally benign and process-friendly catalytic systems. Dicationic acidic heteropolyanion-based ionic liquids have also been synthesized and utilized for the transesterification of methyl acetate with isooctyl alcohol to produce this compound, showing excellent catalytic performance compared to sulfuric acid. colab.ws

Heterogeneous Catalysis Development and Evaluation for this compound

Heterogeneous catalysts offer a promising alternative to their homogeneous counterparts, primarily due to their ease of separation from the reaction products, potential for regeneration and reuse, and reduced corrosion and pollution issues. tandfonline.comacs.org For this compound synthesis, various solid acid catalysts have been investigated.

A range of solid acid catalysts has been proven effective in the esterification of isooctanol. These include ion exchange resins, sulfated zirconia, and silica (B1680970) sulfuric acid.

Ion Exchange Resins: Strongly acidic cation exchange resins, such as Amberlyst-15, have been extensively studied for esterification reactions, including the synthesis of this compound. researchgate.net These polymeric resins, typically based on sulfonated polystyrene-divinylbenzene copolymers, provide acidic sites for the reaction to occur. tandfonline.com The kinetics of this compound synthesis using Amberlyst-15 have been investigated in a batch stirred tank reactor, examining the influence of various parameters like reaction temperature, catalyst dosage, and molar ratio of reactants. researchgate.net The use of these resins mitigates many of the problems associated with homogeneous catalysts, such as corrosion and waste generation. tandfonline.com

Sulfated Zirconia: Sulfated zirconia (SO₄²⁻/ZrO₂) is a solid superacid that has demonstrated high catalytic activity in various acid-catalyzed reactions. Its use in the synthesis of isooctyl palmitate, a similar long-chain ester, has been reported, indicating its potential for this compound production. google.com A patent discloses the use of SO₄²⁻/ZrO₂-Al₂O₃ as a solid acid catalyst for the reaction between palmitic acid and isooctyl alcohol. google.com The kinetics of esterification of acetic acid with butanol in the presence of sulfated zirconia have also been studied, suggesting its suitability for this type of reaction. researchgate.net A solid superacid SO₄²⁻/ZrO₂ supported on SBA-15 has been used for the synthesis of isopropyl acetate from propylene and acetic acid, achieving a high yield. gychbjb.com

Silica Sulfuric Acid (SSA): Silica sulfuric acid is a heterogeneous catalyst prepared by immobilizing sulfuric acid on the surface of silica gel. researchgate.net This material has been successfully employed as a catalyst for the esterification of n-octanol with acetic acid to produce n-octyl acetate, demonstrating good activity and reusability for up to four cycles. begellhouse.com The reaction conditions for n-octyl acetate synthesis using SSA were optimized for mole ratio, catalyst mass, agitation speed, and temperature, achieving a high conversion of acetic acid. begellhouse.combegellhouse.com Given the structural similarity between n-octanol and isooctanol, SSA is a viable candidate for this compound synthesis. It is valued for being an eco-friendly and reusable catalyst. beilstein-journals.org

| Catalyst | Reactants | Product | Key Findings | Reference |

|---|---|---|---|---|

| Amberlyst-15 | Acetic Acid + Iso-octanol | This compound | Kinetic studies performed; influenced by temperature, catalyst dosage, and molar ratio. | researchgate.net |

| SO₄²⁻/ZrO₂-Al₂O₃ | Palmitic Acid + Isooctyl Alcohol | Iso-octyl Palmitate | Overcomes issues of corrosion and catalyst separation. | google.com |

| Silica Sulfuric Acid | Acetic Acid + n-Octanol | n-Octyl Acetate | 92.72% acetic acid conversion; reusable for up to four cycles. | begellhouse.combegellhouse.com |

The quest for more efficient and robust catalysts has led to the development of novel materials. One such example involves the use of a hydrophobized Zirconium-based Metal-Organic Framework (Zr-MOF) modified with an acidic ionic liquid. diva-portal.org This catalyst was designed to enhance the rate of the forward esterification reaction for the synthesis of this compound. diva-portal.org Another innovative approach includes the use of dicationic acidic heteropolyanion-based ionic liquids, which have shown superior catalytic performance in the transesterification of methyl acetate with isooctyl alcohol to yield this compound when compared to conventional catalysts like sulfuric acid. colab.wsresearchgate.net Supported ionic liquid catalysts, such as [HSO3-pmim][HSO4]/SiO2, have also been synthesized and demonstrated high stability and reusability for the production of other acetates. colab.ws

Enzymatic Synthesis of this compound

Enzymatic catalysis, utilizing lipases, presents a green and highly selective alternative for the synthesis of esters like this compound. slideshare.net Lipases can catalyze the esterification reaction under mild conditions, which minimizes the formation of byproducts and reduces energy consumption. slideshare.netnih.gov The synthesis of isopropyl acetate, a similar ester, has been successfully demonstrated using immobilized lipase from Bacillus cereus. nih.govdeakin.edu.ausigmaaldrich.com The study optimized various parameters, including substrate molar ratio, biocatalyst concentration, reaction time, and temperature, to achieve efficient ester production. nih.gov A key advantage of enzymatic synthesis is the high selectivity of the biocatalyst, although challenges such as enzyme inhibition by substrates like acetic acid can occur. slideshare.netusm.my

| Enzyme Source | Reactants | Product | Key Findings | Reference |

|---|---|---|---|---|

| Immobilized Lipase (e.g., from Bacillus cereus) | Isopropanol (B130326) + Acetic Acid | Isopropyl Acetate | Optimal conditions and reusability of the immobilized enzyme were established. | nih.govdeakin.edu.ausigmaaldrich.com |

| Lipase | Isooctyl Alcohol + Acetic Acid | This compound | Offers a green synthesis route with high selectivity under mild conditions. | slideshare.net |

Mechanistic Elucidation of this compound Formation Reactions

The formation of this compound via acid-catalyzed esterification follows the well-established Fischer esterification mechanism. thermofisher.comwikipedia.org This reversible process involves several key steps:

Protonation of the Carbonyl Oxygen: The reaction is initiated by the protonation of the carbonyl oxygen of acetic acid by the acid catalyst. This step increases the electrophilicity of the carbonyl carbon. thermofisher.commasterorganicchemistry.com

Nucleophilic Attack: The alcohol (isooctanol) acts as a nucleophile and attacks the activated carbonyl carbon, leading to the formation of a tetrahedral intermediate. thermofisher.com

Proton Transfer: A proton is transferred from the oxonium ion of the alcohol moiety to one of the hydroxyl groups of the intermediate. thermofisher.commasterorganicchemistry.com

Elimination of Water: The protonated hydroxyl group leaves as a water molecule, a good leaving group, regenerating the carbonyl group. thermofisher.commasterorganicchemistry.com

Deprotonation: The final step is the deprotonation of the carbonyl oxygen to release the ester product, this compound, and regenerate the acid catalyst. thermofisher.commasterorganicchemistry.com

In the case of heterogeneous catalysts like ion exchange resins, the reaction mechanism is often described by models such as the Langmuir-Hinshelwood-Hougen-Watson (LHHW) or Eley-Rideal (ER) models. researchgate.netacs.org For the esterification of acetic acid with isobutanol catalyzed by Amberlite IR-122, the Eley-Rideal model provided a good fit, suggesting the reaction occurs between an adsorbed alcohol molecule and an acid molecule from the bulk phase. tandfonline.com Kinetic studies on the transesterification of isopropyl acetate with methanol also found the reaction to follow the LHHW mechanism, where the surface reaction is the rate-limiting step. acs.org

Kinetic Modeling and Determination of Reaction Rate Constants

The synthesis of this compound, typically achieved through the esterification of isooctanol with acetic acid, is a reversible reaction. To describe the reaction rate, pseudo-homogeneous kinetic models are often employed. researchgate.netdntb.gov.ua In a study using a strong acid cation exchange resin (Amberlyst 15) as a catalyst in a batch stirred tank reactor, the reaction was modeled over a temperature range of 343.15–363.15 K. researchgate.net The influences of external and internal diffusion were minimized by optimizing stirring speed and catalyst particle size. researchgate.net

The kinetic data from this study led to the determination of the pre-exponential factors and activation energies for both the forward and reverse reactions. researchgate.net For the forward reaction, the pre-exponential factor was found to be 5061 L/(mol·g·min) with an activation energy of 54.43 kJ/mol. The reverse reaction had a pre-exponential factor of 12.78 L/(mol·g·min) and an activation energy of 37.68 kJ/mol. researchgate.net

Another approach to synthesizing acetate esters is through the direct one-step catalytic esterification of an alkene with acetic acid. For instance, the synthesis of isopropyl acetate from propylene and acetic acid in a gas-liquid-solid three-phase system has been studied. researchgate.net After eliminating diffusion influences, a pseudo-homogeneous kinetic model was established for temperatures ranging from 110 to 150°C and pressures from 0.63 to 1.5 MPa. researchgate.net This model allowed for the determination of reaction rate constants and Henry coefficients under various conditions, providing essential data for industrial applications. researchgate.net

The following table summarizes the kinetic parameters for the synthesis of this compound over an Amberlyst 15 catalyst:

Kinetic Parameters for this compound Synthesis

| Parameter | Forward Reaction | Reverse Reaction |

|---|---|---|

| Pre-exponential Factor | 5061 L/(mol·g·min) | 12.78 L/(mol·g·min) |

| Activation Energy | 54.43 kJ/mol | 37.68 kJ/mol |

Exploration of Reaction Mechanisms (e.g., Eley-Rideal, Langmuir-Hinshelwood, Ping-Pong Bi-Bi)

The synthesis of acetate esters can proceed through various reaction mechanisms, with the Eley-Rideal (ER) and Langmuir-Hinshelwood-Hougen-Watson (LHHW) models being commonly investigated for heterogeneous catalysis. researchgate.netcolab.wsresearchgate.net

In the Eley-Rideal (ER) mechanism , one reactant molecule adsorbs onto the catalyst surface and then reacts with a second reactant molecule from the bulk phase. tandfonline.comtandfonline.com This mechanism has been found to describe the esterification of acetic acid with isobutanol using Amberlite IR-122 as a catalyst. tandfonline.comtandfonline.com In this case, it is proposed that the alcohol molecules are adsorbed onto the resin, while the acetic acid molecules react from the bulk solution. tandfonline.com The inhibiting effect of water, which also adsorbs on the resin, is a key consideration in this model. tandfonline.comtandfonline.com Studies on the esterification of butanol with acetic acid over sulfated zirconia also found the ER mechanism to be representative of the kinetic data. researchgate.net

The Langmuir-Hinshelwood-Hougen-Watson (LHHW) mechanism , in contrast, assumes that both reactant molecules are adsorbed onto adjacent active sites on the catalyst surface before reacting. researchgate.netacs.orgacs.org This model has been successfully applied to the synthesis of isoamyl acetate catalyzed by a cation-exchange resin, where it provided a better fit for the kinetic data compared to a pseudo-homogeneous model. acs.org Similarly, the transesterification of isopropyl acetate with methanol to form isopropyl alcohol was found to follow the LHHW mechanism, with the surface reaction being the rate-limiting step. acs.org

The Ping-Pong Bi-Bi mechanism is typically associated with enzymatic reactions, particularly those catalyzed by lipases. biointerfaceresearch.comacs.orglibretexts.org This mechanism involves the binding of the first substrate, followed by the release of the first product, which leaves the enzyme in a modified intermediate state. libretexts.orgcsbsju.edu The second substrate then binds to this modified enzyme, and after the reaction, the second product is released, returning the enzyme to its original state. libretexts.orgcsbsju.edu This model has been used to describe the lipase-catalyzed synthesis of ascorbyl oleate and the synthesis of isoamyl acetate from isoamyl alcohol and acetic anhydride in a solvent-free system. biointerfaceresearch.comusm.my

The choice of the most appropriate kinetic model often depends on the specific reactants, catalyst, and reaction conditions. researchgate.net For example, in the synthesis of n-amyl acetate, the LHHW model showed a better fit than an ideal quasi-homogeneous model. colab.ws

Quantum Chemical Studies on this compound Reaction Pathways

Quantum chemical calculations, particularly using Density Functional Theory (DFT), provide valuable insights into the reaction mechanisms at a molecular level. acs.orgresearchgate.net These studies can elucidate reaction pathways, determine the geometries of transition states, and calculate activation energies. acs.orgresearchgate.net

For the synthesis of isopropenyl acetate from ketene and acetone (B3395972), quantum chemistry has been used to study the reaction mechanism. researchgate.netqust.edu.cn Such theoretical studies can provide a basis for optimizing industrial production processes by offering a deeper understanding of the reaction principles. qust.edu.cn

In the context of atmospheric degradation, which shares fundamental reaction principles with synthesis (i.e., bond breaking and formation), quantum chemical studies have been conducted on isoamyl acetate. acs.org These studies, using methods like M06-2X/6-311++G(3df,3pd) and DLPNO–CCSD(T), have investigated the reaction pathways with OH radicals and Cl atoms, identifying hydrogen abstraction as the dominant initial degradation step. acs.org

Similarly, ab initio chemical kinetics studies on the oxidation of isopropyl acetate by OH radicals have been performed using Transition State Theory (TST). amazonaws.comtandfonline.com These calculations help to sketch the potential energy surface, identify pre- and post-reactive complexes, and determine rate constants for different reaction pathways. amazonaws.comtandfonline.com Such studies have shown that for isopropyl acetate, hydrogen atom abstraction from the iso C-H bond is the most favorable route at lower temperatures (up to 1000 K). amazonaws.comtandfonline.com

Computational studies on the pyrolysis of isopropyl acetate and its derivatives have also been conducted using methods like ωB97XD, M06-2x, and CBS-QB3. uhasselt.be These investigations analyze the thermodynamics and kinetics of the decomposition pathways, often involving a six-membered cyclic transition state, and provide insights into the rate-determining steps of the reaction. uhasselt.be

Process Optimization and Intensification in this compound Synthesis

Parametric Studies on Reactor Conditions (Temperature, Pressure, Reactant Ratios)

The optimization of reactor conditions is crucial for maximizing the yield and efficiency of this compound synthesis. Key parameters that are typically investigated include reaction temperature, pressure, and the molar ratio of reactants.

Temperature: In the esterification of acetic acid with iso-octanol using Amberlyst 15, the effect of reaction temperature was studied in the range of 343.15–363.15 K. researchgate.net For the synthesis of n-octyl acetate using a silica sulfuric acid catalyst, the temperature was varied between 328–348 K, with the optimal conversion of acetic acid (92.72%) achieved at 348 K. begellhouse.combegellhouse.com In the synthesis of isopropyl acetate from propylene and acetic acid, the reaction temperature is significantly higher, ranging from 80 to 125°C. researchgate.netgoogle.com

Pressure: For gas-liquid-solid phase reactions, such as the synthesis of isopropyl acetate from propylene, pressure is a critical parameter. Studies have been conducted at pressures ranging from 0.8 to 1.4 MPa, with optimal conditions found between 0.9 and 1.3 MPa. google.com

Reactant Ratios: The molar ratio of acid to alcohol significantly influences the equilibrium conversion. For the synthesis of this compound, the effect of the molar ratio of acetic acid to iso-octanol has been investigated. researchgate.net In the synthesis of n-octyl acetate, an optimal molar ratio of 1:2 (acid to octanol) was identified. begellhouse.combegellhouse.com For isopropyl acetate synthesis from propylene, the molar ratio of acetic acid to propylene is typically in the range of 1:1.15 to 1:1.80. google.com

The following table presents a summary of optimized reaction conditions for various acetate ester syntheses:

Optimized Reaction Conditions for Acetate Ester Synthesis

| Ester | Catalyst | Temperature | Pressure | Reactant Molar Ratio (Acid:Alcohol/Alkene) | Reference |

|---|---|---|---|---|---|

| This compound | Amberlyst 15 | 343.15–363.15 K | - | Investigated | researchgate.net |

| n-Octyl Acetate | Silica Sulfuric Acid | 348 K | - | 1:2 | begellhouse.combegellhouse.com |

| Isopropyl Acetate | Solid Catalyst | 90–125 °C | 0.9–1.3 MPa | 1:1.15–1.6 | google.com |

Investigation of Solvent-Free Synthesis Systems for this compound

Solvent-free synthesis offers significant environmental and economic advantages by eliminating the need for organic solvents, which reduces waste and simplifies product purification. nih.govfrontiersin.org This approach is particularly relevant for the production of flavor and fragrance esters like this compound.

Lipase-catalyzed synthesis is often conducted in solvent-free systems. For example, the synthesis of isoamyl acetate has been successfully carried out by the transesterification of isoamyl alcohol with vinyl acetate using immobilized Rhizopus oryzae lipase in a solvent-free environment. researchgate.net In this system, a high conversion of 95% was achieved. researchgate.net Similarly, the synthesis of methyl butyrate and octyl acetate has been studied under solvent-free conditions using the same immobilized lipase. nih.gov

The synthesis of isoamyl acetate from isoamyl alcohol and acetic anhydride catalyzed by lipase from Candida antarctica has also been investigated in a solvent-free system. usm.my The kinetic modeling of this reaction was based on a Ping-Pong Bi-Bi mechanism with inhibition by both acetic anhydride and acetic acid. usm.my

Solvent-free conditions are also applicable to chemical catalysis. For instance, a protocol for acetylation reactions using a stoichiometric amount of acetic anhydride in the absence of a solvent has been developed. frontiersin.org Microwave irradiation has also been employed to facilitate the solvent-free synthesis of octyl acetate. begellhouse.com

Biodegradation Pathways and Kinetics of this compound

Biodegradation is a key process in the environmental breakdown of this compound, involving metabolic pathways of various microorganisms.

Aerobic Biodegradation Mechanisms and Rates

Under aerobic conditions, microorganisms play a significant role in the degradation of organic compounds. yok.gov.trnsf.gov The breakdown of esters like this compound typically begins with hydrolysis, catalyzed by esterase enzymes, which splits the ester into an alcohol (isooctanol) and a carboxylic acid (acetic acid). These smaller molecules can then be more readily assimilated by microorganisms and enter central metabolic pathways.

The rate of aerobic biodegradation can be influenced by several factors, including temperature, pH, and the availability of nutrients. yok.gov.tr Warmer temperatures generally enhance the rate of biodegradation. yok.gov.tr The structure of the molecule also plays a role; branched esters like this compound may degrade at different rates compared to their straight-chain counterparts. researchgate.net Studies on similar compounds have shown that increased branching can sometimes slow down the initial steps of degradation. researchgate.net

The following table summarizes the key aspects of aerobic biodegradation:

| Factor | Influence on Aerobic Biodegradation |

| Initial Enzymatic Attack | Hydrolysis by esterases to isooctanol and acetic acid. |

| Temperature | Higher temperatures generally increase degradation rates. yok.gov.tr |

| pH | Neutral pH often favors faster biodegradation. yok.gov.tr |

| Molecular Structure | Branching in the alkyl chain can affect the rate of degradation. researchgate.net |

| Bioavailability | Water solubility and sorption to soil particles can limit microbial access. |

Anaerobic Degradation Research

Microbial Community Dynamics in this compound Degradation

Initially, bacteria capable of producing extracellular esterases would likely dominate, initiating the breakdown process. Genera such as Pseudomonas and Rhodococcus are known for their broad degradative capabilities and have been observed to increase in abundance during the biofiltration of various volatile organic compounds, including esters like ethyl acetate. nsf.govnih.gov

The table below outlines the microbial players potentially involved in this compound degradation:

| Microbial Group | Role in Degradation | Key Genera (Examples) |

| Primary Degraders | Produce esterases for initial hydrolysis. | Pseudomonas, Rhodococcus, Bacillus nsf.govnih.gov |

| Acetate Utilizers | Consume the acetic acid byproduct. | Comamonadaceae, Rhodocyclaceae nih.gov |

| Methanogens (Anaerobic) | Convert acetate to methane. | Methanosaeta researchgate.net |

| Fungi | Can produce a variety of degradative enzymes. | Various |

Abiotic Transformation Processes of this compound

In addition to microbial action, this compound can be transformed in the environment through non-biological chemical reactions.

Hydrolysis Studies in Various Environmental Matrices

Hydrolysis is a significant abiotic degradation pathway for esters. In this reaction, a water molecule cleaves the ester bond, yielding isooctanol and acetic acid. The rate of this reaction is highly dependent on pH and temperature. mdpi.com

pH: Hydrolysis of esters is typically slowest in neutral conditions (around pH 7) and is catalyzed by both acids (low pH) and bases (high pH). Therefore, in acidic or alkaline soils and waters, the rate of abiotic hydrolysis is expected to be faster.

Temperature: An increase in temperature accelerates the rate of hydrolysis. mdpi.com

The following table provides a general overview of hydrolysis rates under different pH conditions:

| pH Condition | Relative Rate of Hydrolysis |

| Acidic (pH < 7) | Catalyzed, rate increases as pH decreases. |

| Neutral (pH ≈ 7) | Slowest rate. |

| Alkaline (pH > 7) | Catalyzed, rate increases as pH increases. |

Phototransformation and Photolysis Pathways of this compound

Phototransformation, or the breakdown of a chemical by light, can be an important fate process for compounds present in the atmosphere or the upper layers of surface waters. uc.pt This process can occur through two main pathways:

Direct Photolysis: This occurs when the chemical itself absorbs light energy, leading to its decomposition. This compound does not have strong chromophores that absorb sunlight (wavelengths > 290 nm), so direct photolysis in the environment is generally considered to be a slow process. researchgate.net However, under shorter UV wavelengths, such as those used in water treatment, direct photolysis could be more significant. researchgate.net

Indirect Photolysis: This process is often more significant for compounds like this compound. It involves reactions with photochemically generated reactive species in the environment, such as hydroxyl radicals (•OH), singlet oxygen, and triplet-state dissolved organic matter. nih.govnsf.govisws.org.in In the atmosphere, the reaction with hydroxyl radicals is the primary degradation pathway for many volatile organic compounds. In sunlit surface waters, dissolved organic matter can act as a photosensitizer, producing reactive species that then degrade the compound. isws.org.in

The degradation of this compound via indirect photolysis would likely involve the abstraction of a hydrogen atom from the isooctyl group or addition to the carbonyl group, initiating a cascade of reactions leading to smaller, more oxidized products. uc.pt

Atmospheric Degradation by Reactive Species (e.g., OH Radicals)

In the atmosphere, the primary degradation pathway for this compound is through indirect photo-oxidation, specifically by reacting with hydroxyl (OH) radicals. oecd.org The reaction with OH radicals is a significant factor in determining the atmospheric lifetime of many volatile organic compounds (VOCs), including esters like this compound. acs.orgamazonaws.com

The rate at which this compound reacts with OH radicals determines its persistence in the troposphere. While specific experimental data for this compound is limited, the atmospheric chemistry of similar acetate esters has been studied extensively. For instance, the rate constant for the reaction between isopropyl acetate and OH radicals has been determined to be 3.40 x 10⁻¹² cm³/molecule-sec at 25°C. echemi.comechemi.com Based on this, the calculated atmospheric half-life for isopropyl acetate, assuming an average OH radical concentration, is approximately 3.073 days. oecd.org For 2-ethylhexyl acetate, a structural isomer of this compound, the estimated half-life for its reaction with OH radicals is about 11.7 hours. oecd.org These values suggest that this compound is not expected to persist for long periods in the atmosphere, as it will be broken down by these reactive species.

The degradation process is initiated by the abstraction of a hydrogen atom from the this compound molecule by an OH radical. acs.orgamazonaws.com This initial reaction leads to the formation of various degradation products. acs.org

Table 1: Atmospheric Reaction Data for Acetate Esters

| Compound | OH Radical Reaction Rate Constant (cm³/molecule-sec) at 25°C | Estimated Atmospheric Half-Life |

|---|---|---|

| 2-Ethylhexyl Acetate | Not specified | ~11.7 hours oecd.org |

| Isopropyl Acetate | 3.40 x 10⁻¹² echemi.comechemi.com | ~3.07 days oecd.org |

This table presents data for compounds structurally similar to this compound to provide context for its likely atmospheric behavior.

Environmental Distribution and Partitioning Behavior of this compound

The distribution of this compound in the environment is governed by its physical and chemical properties, which influence how it moves between air, water, soil, and biota.

Adsorption and Desorption Characteristics in Soil and Sediment

The mobility of this compound in soil and its tendency to adsorb to sediment are largely predicted by its soil organic carbon-water partitioning coefficient (Koc). This coefficient indicates how the chemical will partition between the solid organic matter in soil or sediment and the water phase.

For 2-ethylhexyl acetate, the Koc is estimated to be approximately 222. oecd.org This value suggests that it has moderate mobility in soil. oecd.org Compounds with moderate Koc values have a tendency to adsorb to soil particles and sediment, but not so strongly that they are immobile. oecd.org The adsorption is primarily to the organic carbon fraction of the soil. researchgate.netscience.gov Therefore, it is expected that this compound will exhibit slight to moderate mobility in soil and may adsorb to sediment and suspended organic matter if released into water. oecd.orgtaylorfrancis.com Desorption can also occur, allowing the compound to move back into the water phase, with the rate influenced by factors like soil organic content and pH. researchgate.net

Volatilization from Environmental Compartments and Henry's Law Constant Application

Volatilization is a key process for the environmental transport of this compound, particularly from water and moist soil surfaces. echemi.comtaylorfrancis.com This process is governed by the compound's Henry's Law constant, which relates its partial pressure in the air to its concentration in water at equilibrium. copernicus.org

For the related compound isopropyl acetate, the Henry's Law constant is 2.78 x 10⁻⁴ atm-m³/mol, which indicates that it is expected to volatilize from water surfaces. echemi.com Based on this constant, the estimated volatilization half-life from a model river (1 meter deep, flowing at 1 m/sec) is about 6 hours, and from a model lake, it is approximately 5 days. echemi.com Similarly, 2-ethylhexyl acetate is expected to rapidly volatilize to the atmosphere if released to water, with a calculated half-life of 4.2 hours from a model river. taylorfrancis.com

Given its vapor pressure, this compound is also expected to volatilize from both moist and dry soil surfaces. taylorfrancis.comnih.gov This movement from soil and water into the atmosphere is a significant distribution pathway. oecd.orgtaylorfrancis.com

Table 2: Environmental Partitioning Properties of Related Acetates

| Compound | Soil Organic Carbon-Water Partitioning Coefficient (Koc) | Henry's Law Constant (atm-m³/mol) at 25°C | Volatilization Half-Life (Model River) |

|---|---|---|---|

| 2-Ethylhexyl Acetate | ~222 oecd.org | Not specified | 4.2 hours taylorfrancis.com |

| Isopropyl Acetate | ~15 echemi.com | 2.78 x 10⁻⁴ echemi.com | ~6 hours echemi.com |

Bioaccumulation Potential and Biomagnification Assessment

The bioaccumulation potential of a chemical refers to its ability to be taken up by an organism and concentrated to levels higher than in the surrounding environment. This is often estimated using the octanol-water partition coefficient (Log Kow) and the bioconcentration factor (BCF).

This compound has a calculated Log Kow of 3.7. nih.gov A Log Kow in this range suggests a potential for bioaccumulation. For 2-ethylhexyl acetate, with a similar Log Kow of 3.74, a BCF of 151 was calculated. oecd.org BCF values between 100 and 500 are generally considered to indicate a moderate potential for bioaccumulation. oecd.org Therefore, if released into water, this compound may bioconcentrate in fish and other aquatic organisms. taylorfrancis.com

However, biomagnification, the process where the concentration of a substance increases in organisms at successively higher levels in a food chain, is considered less likely. The compound is readily biodegradable, which limits its persistence in organisms and the environment. oecd.org For a substance to biomagnify, it must be persistent, bioavailable, and lipophilic. While this compound is lipophilic, its relatively rapid degradation suggests a low potential for biomagnification in food webs. oecd.orgoecd.org

Table 3: Bioaccumulation Indicators for this compound and Related Compounds

| Compound | Log Kow | Bioconcentration Factor (BCF) | Bioaccumulation Potential |

|---|---|---|---|

| This compound | 3.7 nih.gov | Not specified | Moderate (inferred) |

| 2-Ethylhexyl Acetate | 3.74 oecd.org | 151 (calculated) oecd.org | Moderate oecd.org |

| Isopropyl Acetate | 1.02 oecd.org | 1.2 (calculated) oecd.org | Low oecd.orgmonumentchemical.com |

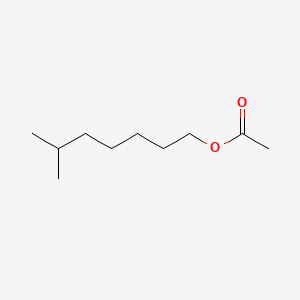

Structure

2D Structure

3D Structure

属性

IUPAC Name |

6-methylheptyl acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H20O2/c1-9(2)7-5-4-6-8-12-10(3)11/h9H,4-8H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DICUPLXUNISGAQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CCCCCOC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H20O2 | |

| Record name | ISOOCTYL ACETATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/22178 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5067635 | |

| Record name | Acetic acid, isooctyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5067635 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

172.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Isooctyl acetate appears as a clear colorless liquid with a sweet ester odor. Less dense than water. Vapors heavier than air. Eye contact may cause irritation. Frequent or prolonged skin contact may irritate and cause dermatitis. Vapors irritate the eyes and respiratory tract and may cause headaches and dizziness, are anesthetic and may have other central nervous system effects. Vapors may also cause liver and kidney disorder. Ingestion of the liquid into the respiratory system may cause bronchopneumonia or pulmonary edema. | |

| Record name | ISOOCTYL ACETATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/22178 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

CAS No. |

31565-19-2, 36097-34-4 | |

| Record name | ISOOCTYL ACETATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/22178 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1-Heptanol, 6-methyl-, 1-acetate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=36097-34-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Acetic acid, isooctyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0031565192 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6-Methylheptyl acetate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0036097344 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Acetic acid, isooctyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Acetic acid, isooctyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5067635 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Isooctyl acetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.046.077 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 6-METHYLHEPTYL ACETATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9Y25SYG8D5 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Analysis Phase:this Phase Consists of Two Key Components: Exposure Assessment and Effects Assessment.

Exposure Assessment: This involves determining the potential pathways and magnitude of exposure. It estimates the Predicted Environmental Concentration (PEC) of isooctyl acetate (B1210297) in relevant media like water, sediment, and soil. This considers its release rates, environmental fate (e.g., degradation, volatilization), and partitioning behavior. dcceew.gov.au

Effects Assessment (Hazard Characterization): This part evaluates the ecotoxicological effects of the substance. It involves gathering data from laboratory or field studies (or predicting it using in vitro and in silico methods as described in 4.3.1) to determine the concentrations at which adverse effects occur. From this, a Predicted No-Effect Concentration (PNEC) is derived, which is the concentration below which harmful effects are unlikely to occur.

Risk Characterization:in the Final Phase, the Results of the Exposure and Effects Assessments Are Integrated to Estimate the Overall Risk. This is Often Done by Calculating a Risk Quotient Rq , Which is the Ratio of the Pec to the Pnec Rq = Pec / Pnec .

If RQ < 1, the risk is generally considered to be low or acceptable.

If RQ ≥ 1, it indicates a potential for adverse ecological effects, which may trigger a need for more in-depth assessment or risk management measures.

Frameworks like the one used by Canadian authorities for the Esters Group assessment demonstrate this process, where substances are evaluated to determine if they are entering the environment in quantities that could have a harmful effect. canada.ca Such assessments provide a structured and scientifically defensible basis for environmental decision-making regarding chemicals like isooctyl acetate (B1210297). srbt.com

Ecotoxicological Assessment of Isooctyl Acetate and Its Degradation Products

Aquatic Ecotoxicity Research on Isooctyl Acetate (B1210297)

The potential effects of isooctyl acetate on aquatic ecosystems are evaluated by examining its toxicity to a range of standard test organisms, including fish, invertebrates, and algae.

Acute and Chronic Effects on Aquatic Organisms (e.g., Fish, Invertebrates, Algae)

Direct and comprehensive ecotoxicity data for this compound are limited. However, assessments of the closely related chemical group, oxo-alkyl acetates, indicate that they may be moderately toxic to freshwater fish, invertebrates, and algae. epa.gov This suggests that this compound could pose a hazard to aquatic life.

To provide a more detailed understanding, the ecotoxicity of its primary hydrolysis products, isooctanol and acetic acid, has been reviewed.

Ecotoxicity of Isooctanol: Isooctanol demonstrates varying levels of toxicity to aquatic organisms. Studies show it to be harmful to aquatic life, with some long-lasting effects. windows.net Acute toxicity values for several species are presented below.

Interactive Table: Aquatic Ecotoxicity of Isooctanol

| Organism | Endpoint | Duration | Value (mg/L) | Reference |

| Lepomis macrochirus (Bluegill) | LC50 | 24 hr | 30 | echemi.com |

| Pimephales promelas (Fathead Minnow) | LC50 | 96 hr | > 10 - 100 | windows.net |

| Daphnia magna (Water Flea) | EC50 | 24 hr | 115 | echemi.com |

| Daphnia magna (Water Flea) | EC50 | 24 hr | > 10 - 100 | windows.net |

| Scenedesmus subspicatus (Green Algae) | EC50 | 48 hr | 14 | echemi.com |

| Desmodesmus subspicatus (Green Algae) | ErC50 | 48 hr | > 10 - 100 | windows.net |

| Algae | EC50 | 72 hr | 12 - 24 | dguv.de |

Ecotoxicity of Acetic Acid: Acetic acid is generally considered to be slightly to practically non-toxic to fish and slightly toxic to aquatic invertebrates. regulations.gov However, it can be harmful to aquatic life at high concentrations, primarily due to changes in pH. nih.gov Chronic exposure in fish to sub-lethal concentrations of acetic acid has been shown to affect growth and reproduction. tandfonline.com

Interactive Table: Aquatic Ecotoxicity of Acetic Acid

| Organism | Endpoint | Duration | Value (mg/L) | Reference |

| Oncorhynchus mykiss (Rainbow Trout) | LC50 | - | 303 - 515 | regulations.gov |

| Oreochromis mossambicus (Tilapia) | LC50 | 96 hr | 272.87 | tandfonline.com |

| Daphnia magna (Water Flea) | EC50 | 48 hr | 65 | regulations.gov |

| Moina micrura (Cladoceran) | LC50 | 96 hr | 163.72 | tandfonline.com |

| Hydrilla (Aquatic Plant) | EC50 | - | 844 - 1582 | regulations.gov |

| Lemna minor (Duckweed) | EC50 | 7 days | 38.8 | cabidigitallibrary.org |

Aquatic Microbial Ecotoxicology Studies

For isooctanol , specific studies on aquatic microorganisms are limited. echemi.com For acetic acid , high concentrations have been shown to be toxic to oxidizing bacteria, which can inhibit oxygen demand in aquatic systems. nih.gov One study on the marine bacterium Vibrio fischeri reported a median effective concentration (EC50) of approximately 72-73 mg/L. cabidigitallibrary.org

Ecotoxicity of Transformation Products and Metabolites of this compound

As an ester, this compound is susceptible to hydrolysis, which breaks it down into isooctanol and acetic acid. nih.gov The ecotoxicological profiles of these two transformation products are central to understanding the environmental impact of the parent compound.

Terrestrial Ecotoxicity Research on this compound

Data on the effects of this compound on terrestrial ecosystems, including soil organisms and plants, are sparse. The assessment relies on the properties of the parent compound and its degradation products.

Effects on Soil Macroorganisms, Microorganisms, and Terrestrial Plants

There is a lack of specific studies on the effects of this compound on soil organisms. The assessment for its surrogate, oxo-octyl acetate, in avian species (bobwhite quail) indicates it has little to no potential for hazard. govinfo.gov

The degradation products are key to understanding terrestrial effects:

Isooctanol : Specific data on the toxicity of isooctanol to soil organisms were not found in the reviewed literature.

Acetic Acid : Acetic acid is not persistent in soil, with a reported half-life of approximately one to two days. regulations.govherts.ac.uk Due to its rapid degradation and potential to act as a repellent, the risk to terrestrial species is generally considered low at environmentally relevant concentrations. regulations.gov However, acetic acid is used as a total herbicide, which demonstrates that at high application concentrations it is highly phytotoxic, causing rapid desiccation of plants. regulations.govherts.ac.uk Its effects on soil microorganisms are not considered a significant risk under normal environmental conditions. regulations.gov

Assessment of Terrestrial Food Web Transfer

The potential for a chemical to be transferred through the terrestrial food web is often estimated by its potential to bioaccumulate in organisms.

For This compound , a key indicator is the octanol-water partition coefficient (Log Kow). The estimated XLogP3 value for this compound is 3.7. nih.gov A Log Kow value greater than 3 suggests a potential for adsorption to organic matter in soil and a moderate potential for bioaccumulation in organisms. europa.eu

The bioaccumulation potential of the degradation products appears to be low.

Isooctanol : The estimated bioconcentration factor (BCF) for isooctyl alcohol is 16, which suggests the potential for bioconcentration in aquatic organisms is low. echemi.com This implies a low likelihood of significant transfer in terrestrial food webs.

Acetic Acid : Acetic acid is not expected to bioaccumulate in tissues due to its physical-chemical properties and rapid use in metabolic processes. regulations.govashland.com

Advanced Ecotoxicological Methodologies and Risk Assessment for this compound

The evaluation of potential environmental harm from chemical substances like this compound has evolved beyond traditional whole-organism toxicity testing. Modern ecotoxicology incorporates advanced, mechanism-based methodologies to provide a more nuanced understanding of risk. These approaches, including computational modeling and pathway-based analysis, aim to increase the efficiency, reduce the cost, and lessen the reliance on animal testing in environmental safety assessment.

Application of In Vitro and In Silico Approaches in Ecotoxicity Testing

To meet regulatory data requirements and prioritize chemicals for further assessment, ecotoxicology has increasingly adopted in vitro (cellular and subcellular level) and in silico (computer-based) methods. rsc.org These approaches are critical for efficiently screening large numbers of chemicals and for gaining insights into specific mechanisms of toxicity, which is particularly useful for compounds like this compound where extensive traditional ecotoxicological data may be limited.

In Silico Approaches:

In silico toxicology utilizes Quantitative Structure-Activity Relationships (QSARs) and read-across methodologies to predict the toxicological properties of a chemical based on its structure. rsc.org QSAR models are mathematical representations that correlate a chemical's structural or physicochemical properties with its biological activity, including ecotoxicity. rsc.org For substances like this compound, models such as the Ecological Structure Activity Relationships (ECOSAR) program are commonly used to estimate aquatic toxicity.

The principle of read-across is also frequently applied, where the toxicity of a substance is inferred from data on structurally similar chemicals (analogues). For acetate esters, data from compounds like n-butyl acetate or isopropyl acetate can be used to conservatively predict the toxicity of this compound. oecd.org For instance, based on their structural similarities, the ecotoxicity endpoints for n-butyl acetate can inform predictions for other acetate esters. oecd.org

Table 1: Example of Analogue Data Used in In Silico Ecotoxicity Prediction for Acetate Esters

| Compound | Organism | Endpoint | Duration | Experimental Value (mg/L) | ECOSAR Predicted Value (mg/L) | Reference |

| n-Butyl Acetate | Green Algae (Scenedesmus subspicatus) | EC50 | 72-h | 674.7 | - | oecd.org |

| n-Butyl Acetate | Water Flea (Artemia salina) | LC50 | 48-h | 32 | 135 | oecd.org |

| Isopropyl Acetate | Water Flea (Artemia salina) | LC50 | 48-h | 110 | 51.7 | oecd.org |

This table illustrates the use of analogue data and predictive models. EC50 (Effective Concentration 50) is the concentration causing an effect in 50% of the test population. LC50 (Lethal Concentration 50) is the concentration causing mortality in 50% of the test population.

In Vitro Approaches:

Development and Utilization of Adverse Outcome Pathways (AOPs)

The Adverse Outcome Pathway (AOP) framework is a conceptual tool used to organize existing knowledge about the chain of causally linked events from a chemical's initial interaction with a biological system to an adverse outcome relevant for risk assessment. oecd.orgepa.gov An AOP connects a Molecular Initiating Event (MIE) through a series of intermediate Key Events (KEs) at various levels of biological organization (e.g., cellular, tissue, organ) to the final Adverse Outcome (AO) in an individual organism or a population. epa.govnih.gov

For this compound, a specific AOP has not been formally defined. However, a plausible AOP can be constructed based on the known properties of similar short-chain esters.

Molecular Initiating Event (MIE): For many esters, the primary MIE is non-specific disruption of cell membranes (narcosis or baseline toxicity). Alternatively, an MIE could be the enzymatic hydrolysis of the ester by carboxylesterases in an organism, leading to the formation of isooctyl alcohol and acetic acid. oecd.org This hydrolysis is a key consideration, as the toxicity of the parent compound may be driven by its degradation products. oecd.org

Key Events (KEs): Following the MIE, a sequence of KEs could occur. If the pathway is narcosis, KEs would include impaired cell function, leading to reduced cellular energy and physiological disruption. If the pathway involves hydrolysis, KEs would be related to the toxicity of isooctyl alcohol. This could include further disruption of membranes or specific organ toxicity, leading to impaired respiration, reduced growth, or reproductive dysfunction. europa.eu

Adverse Outcome (AO): The AO is the ultimate effect that is relevant for ecological risk assessment. epa.gov For an aquatic organism exposed to this compound, this could manifest as mortality, impaired reproduction, or reduced growth, leading to impacts on population sustainability. epa.gov

The AOP framework helps to identify critical data gaps and can guide the selection of appropriate in vitro and in silico tests to investigate the key events in the pathway, thereby building confidence in non-animal-based prediction methods. ecetoc.org

Ecological Risk Assessment Frameworks and Characterization

Ecological Risk Assessment (ERA) is a systematic process used to evaluate the likelihood of adverse ecological effects occurring from exposure to one or more stressors, such as chemical substances. researchgate.net The framework for conducting an ERA, such as that outlined by the U.S. EPA or under regulations like CEPA in Canada, generally involves three main phases: Problem Formulation, Analysis, and Risk Characterization. epa.govcanada.ca

Analytical Characterization and Methodologies for Isooctyl Acetate

Chromatographic Techniques for Isooctyl Acetate (B1210297) Analysis

Chromatography is a fundamental technique for separating complex mixtures into their individual components. For isooctyl acetate, several chromatographic methods are employed to achieve high-resolution separation and accurate quantification.

Gas Chromatography-Mass Spectrometry (GC-MS) for Identification and Quantification

Gas chromatography-mass spectrometry (GC-MS) is a powerful and widely used technique for the analysis of volatile and semi-volatile compounds like this compound. nih.govnih.gov In this method, the sample is first vaporized and separated based on its boiling point and interaction with the stationary phase in a gas chromatograph. The separated components then enter a mass spectrometer, which ionizes the molecules and separates the resulting fragments based on their mass-to-charge ratio, providing a unique "fingerprint" for identification.

The identification of this compound is achieved by comparing its retention time and mass spectrum with those of a known standard. fda.gov The mass spectrum of this compound typically shows characteristic fragment ions that aid in its unambiguous identification. Quantification is performed by creating a calibration curve using standard solutions of known concentrations and comparing the peak area of this compound in the sample to this curve. fda.gov GC-MS offers high sensitivity and selectivity, making it suitable for detecting trace levels of this compound in complex matrices such as environmental samples or industrial products. nih.govnih.gov

Table 1: GC-MS Parameters for this compound Analysis

| Parameter | Typical Value/Condition |

|---|---|

| Column Type | TG-5MS fused silica (B1680970) capillary column or similar |

| Injector Temperature | 280 °C |

| Carrier Gas | Helium |

| Flow Rate | 1 mL/min |

| Ionization Energy | 70 eV |

| MS Transfer Line Temp. | 280 °C |

This table presents typical parameters and may vary depending on the specific instrument and application.

Liquid Chromatography Techniques (e.g., HPLC, LC-MS)

While GC-MS is ideal for volatile compounds, liquid chromatography (LC) techniques are valuable for less volatile or thermally labile compounds. High-Performance Liquid Chromatography (HPLC) separates compounds based on their partitioning between a liquid mobile phase and a solid stationary phase. mdpi.com For this compound, reverse-phase HPLC is a common approach, where a nonpolar stationary phase is used with a polar mobile phase. sielc.com

A typical mobile phase for analyzing this compound might consist of a mixture of acetonitrile, water, and an acidifier like phosphoric or formic acid. sielc.com The use of formic acid makes the method compatible with mass spectrometry detection (LC-MS), which enhances the identification capabilities. sielc.com LC methods can be scaled for preparative separation to isolate impurities. sielc.com

Table 2: HPLC Conditions for this compound Separation

| Parameter | Condition |

|---|---|

| Column | Newcrom R1 (or similar reverse-phase column) |

| Mobile Phase | Acetonitrile (MeCN) and water with phosphoric acid or formic acid |

| Application | Analytical and preparative separation |

This table outlines general HPLC conditions and can be adapted for specific analytical needs. sielc.com

Comprehensive Two-Dimensional Gas Chromatography (GCxGC) for Complex Mixtures

For exceptionally complex samples where one-dimensional GC may not provide sufficient separation, comprehensive two-dimensional gas chromatography (GCxGC) offers significantly enhanced peak capacity and resolution. chemistry-matters.comresearchgate.net In GCxGC, the effluent from a primary GC column is continuously transferred to a second, shorter column with a different stationary phase for further separation. chemistry-matters.com This results in a two-dimensional chromatogram with structured patterns that can aid in the identification of compound classes. chemistry-matters.comgcms.cz

GCxGC is particularly beneficial for the detailed characterization of complex matrices, such as those found in food and beverage or environmental analysis, where this compound might be one of many components. researchgate.net The technique's increased resolving power helps to separate co-eluting peaks, leading to more accurate identification and quantification. gcms.cz

Thin Layer Chromatography (TLC) Applications

Thin-layer chromatography (TLC) is a simple, rapid, and cost-effective technique used for the qualitative analysis and screening of compounds. pharmaknowledgeforum.comslideshare.net In TLC, a sample is spotted onto a plate coated with a thin layer of adsorbent material, such as silica gel, which acts as the stationary phase. qeios.comresearchgate.net A solvent or a mixture of solvents (the mobile phase) moves up the plate by capillary action, separating the components of the sample based on their differential partitioning between the stationary and mobile phases. pharmaknowledgeforum.com

For this compound, a nonpolar compound, a mobile phase containing solvents like hexane, ethyl acetate, and acetone (B3395972) can be used. qeios.comresearchgate.net The separated spots can be visualized under UV light if they are fluorescent or by using a visualizing agent. mdpi.com While primarily a qualitative tool, TLC can be used for screening purposes to quickly check for the presence of this compound in a sample.

Spectroscopic Characterization of this compound

Spectroscopic techniques are indispensable for elucidating the molecular structure of compounds. For this compound, nuclear magnetic resonance (NMR) spectroscopy is the primary tool for detailed structural analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (e.g., 1H-NMR, 13C-NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. Both proton (¹H-NMR) and carbon-13 (¹³C-NMR) spectroscopy are used to confirm the structure of this compound.

In the ¹H-NMR spectrum of this compound, the different protons in the molecule will resonate at distinct chemical shifts, and the splitting patterns of the signals (e.g., singlets, doublets, triplets) provide information about neighboring protons. This allows for the assignment of each signal to a specific proton in the isooctyl and acetate moieties.

The ¹³C-NMR spectrum provides information about the different carbon environments in the molecule. Each unique carbon atom gives a distinct signal, allowing for the confirmation of the carbon skeleton of this compound. The chemical shifts in the ¹³C-NMR spectrum are indicative of the type of carbon (e.g., carbonyl, methylene (B1212753), methyl).

Table 3: Predicted NMR Data for this compound (6-methylheptyl acetate)

| Nucleus | Chemical Shift (ppm) | Multiplicity | Assignment |

|---|---|---|---|

| ¹H-NMR | ~4.05 | triplet | -O-CH₂- |

| ~2.04 | singlet | -C(O)-CH₃ | |

| ~1.60 | multiplet | -CH₂-CH₂-O- | |

| ~1.52 | multiplet | -CH(CH₃)₂ | |

| ~1.28 | multiplet | -CH₂-CH(CH₃)₂ | |

| ~1.18 | multiplet | -CH₂-CH₂-CH(CH₃)₂ | |

| ~0.86 | doublet | -CH(CH₃)₂ | |

| ¹³C-NMR | ~171.1 | singlet | C=O |

| ~64.5 | singlet | -O-CH₂- | |

| ~38.6 | singlet | -CH₂-CH(CH₃)₂ | |

| ~28.8 | singlet | -CH₂-CH₂-O- | |

| ~27.9 | singlet | -CH(CH₃)₂ | |

| ~25.3 | singlet | -CH₂-CH₂-CH(CH₃)₂ | |

| ~22.6 | singlet | -CH(CH₃)₂ |

Note: The predicted NMR data is based on the structure of 6-methylheptyl acetate, a common isomer of this compound. Actual chemical shifts may vary slightly depending on the solvent and experimental conditions.

Fourier Transform Infrared (FTIR) Spectroscopy for Functional Group Analysis

Fourier Transform Infrared (FTIR) spectroscopy is a powerful, non-destructive technique used for the qualitative analysis of this compound by identifying its key functional groups. The infrared spectrum of a molecule is a unique physical property that can be used as a fingerprint for identification. wiley.com The fundamental principle behind FTIR is that molecular bonds and groups of bonds vibrate at characteristic frequencies. When infrared radiation is passed through a sample, the molecules absorb energy at frequencies corresponding to their vibrational modes, resulting in an absorption spectrum.

For this compound, the FTIR spectrum will prominently feature absorption bands that are characteristic of an ester. The most significant of these is the carbonyl (C=O) stretching vibration, which typically appears as a strong, sharp peak in the region of 1750-1735 cm⁻¹. Another key indicator is the C-O stretching vibration of the ester group, which gives rise to two bands: one for the C-O-C asymmetric stretch and another for the symmetric stretch, usually found in the 1300-1000 cm⁻¹ region. The presence of the isooctyl group is confirmed by C-H stretching vibrations for the methyl (CH₃) and methylene (CH₂) groups, which are observed just below 3000 cm⁻¹.

By comparing the obtained spectrum with reference spectra from databases, a confident identification of this compound can be made. wiley.com The technique can also provide information about the presence of impurities. For instance, the presence of a broad absorption band in the 3500-3200 cm⁻¹ region would suggest the presence of hydroxyl (-OH) groups, indicating contamination with isooctanol or acetic acid.

Table 1: Characteristic FTIR Absorption Bands for this compound

| Functional Group | Vibration Type | Characteristic Absorption Range (cm⁻¹) |

| C-H (alkane) | Stretching | 2960-2850 |

| C=O (ester) | Stretching | 1750-1735 |

| C-O (ester) | Stretching | 1300-1000 |

This table is based on general principles of infrared spectroscopy and typical values for ester compounds.

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the definitive identification and structural elucidation of this compound. researchgate.net Unlike low-resolution mass spectrometry, HRMS provides highly accurate mass measurements, typically with an error of less than 5 parts per million (ppm). scispace.com This precision allows for the determination of the elemental composition of a molecule from its measured mass-to-charge ratio (m/z). scispace.com

When this compound is analyzed by HRMS, it is first ionized, often using a soft ionization technique like electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) to minimize fragmentation and preserve the molecular ion. researchgate.net The instrument then measures the m/z of the molecular ion with high precision. For this compound (C₁₀H₂₀O₂), the theoretical monoisotopic mass is 172.14633 g/mol . HRMS can measure this mass with sufficient accuracy to distinguish it from other compounds that may have the same nominal mass but different elemental formulas.

In addition to accurate mass measurement of the parent ion, HRMS instruments, particularly those with tandem mass spectrometry (MS/MS) capabilities like Quadrupole Time-of-Flight (QTOF) or Orbitrap systems, can provide valuable structural information. researchgate.net By inducing fragmentation of the isolated molecular ion, a characteristic fragmentation pattern is generated. For this compound, common fragments would correspond to the loss of the isooctyl group or the acetate moiety, further confirming the compound's identity. This capability is particularly useful for distinguishing between isomers.

Table 2: High-Resolution Mass Spectrometry Data for this compound

| Parameter | Value |

| Molecular Formula | C₁₀H₂₀O₂ |

| Theoretical Monoisotopic Mass ( g/mol ) | 172.14633 |

| Typical Mass Accuracy | < 5 ppm |

This table presents theoretical data for this compound.

Sample Preparation and Derivatization Strategies for this compound in Diverse Matrices

The analysis of this compound in complex matrices such as environmental samples, food products, or biological fluids often requires extensive sample preparation to isolate the analyte and remove interfering substances. rsc.org The choice of sample preparation technique depends on the nature of the matrix and the concentration of the analyte.

For liquid samples like water, liquid-liquid extraction (LLE) or solid-phase extraction (SPE) are commonly employed. In LLE, a water-immiscible organic solvent is used to extract the relatively nonpolar this compound from the aqueous phase. SPE offers a more efficient and selective alternative, using a solid sorbent to retain the analyte, which is then eluted with a small volume of a suitable solvent.

In solid matrices, such as soil or food, extraction is typically the first step. This can be achieved using techniques like Soxhlet extraction, pressurized liquid extraction (PLE), or microwave-assisted extraction (MAE). The resulting extract is often complex and requires further cleanup to remove co-extracted matrix components that could interfere with the analysis. rsc.org

Derivatization, the chemical modification of an analyte to enhance its analytical properties, is generally not necessary for this compound when using techniques like gas chromatography (GC) or liquid chromatography (LC), as it is sufficiently volatile and amenable to these methods. However, in some specific applications, derivatization might be used to improve detection limits or to introduce a specific label for detection. For instance, if analyzing for the presence of the acetate moiety from various sources, a derivatization strategy targeting the carboxyl group could be conceived, though this is not standard practice for this compound itself. More commonly, derivatization is used for polar analytes to make them suitable for GC analysis, for example, by silylation to convert non-volatile compounds into volatile derivatives. nih.govtcichemicals.com

Isomeric Differentiation and Purity Assessment Methodologies

A significant analytical challenge related to this compound is the differentiation of its various isomers and the assessment of its purity. The term "isooctyl" can refer to several structural isomers, such as 2-ethylhexyl, 6-methylheptyl, or others. Since these isomers can have different physical and chemical properties, as well as potentially different biological activities, it is crucial to be able to distinguish between them.

Gas chromatography (GC) is a powerful technique for separating isomers. By using a capillary column with a suitable stationary phase, it is often possible to achieve baseline separation of different this compound isomers based on their boiling points and interactions with the stationary phase. The Kovats retention index, a standardized measure of retention time, can be used to help identify specific isomers. nih.gov For instance, the Kovats retention index for this compound on a standard non-polar column is 1154. nih.gov

For assessing the enantiomeric purity of chiral isomers, specialized chiral chromatography techniques are required. diva-portal.org This involves using a chiral stationary phase (CSP) in either GC or high-performance liquid chromatography (HPLC) that interacts differently with the enantiomers, leading to their separation. diva-portal.orgresearchgate.net Alternatively, pre-column derivatization with a chiral derivatizing agent can be used to form diastereomers, which can then be separated on a non-chiral column. diva-portal.org

Computational and Theoretical Chemistry Studies of Isooctyl Acetate

Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) Modeling for Isooctyl Acetate (B1210297)

QSAR and QSPR models are mathematical relationships that correlate the structural or physical properties of a chemical with its biological activity (QSAR) or a physical property (QSPR). These in silico methods are crucial for regulatory toxicology and environmental science, allowing for the prediction of a substance's characteristics when experimental data is unavailable. nih.govmdpi.com